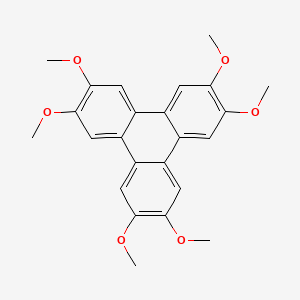

2,3,6,7,10,11-Hexamethoxytriphenylene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6,7,10,11-hexamethoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROZCSFVVIBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404819 | |

| Record name | 2,3,6,7,10,11-Hexamethoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808-57-1 | |

| Record name | 2,3,6,7,10,11-Hexamethoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6,7,10,11-Hexamethoxytriphenylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is a disc-shaped polycyclic aromatic hydrocarbon with a triphenylene core symmetrically substituted with six methoxy groups. This unique structure imparts a range of interesting physical and chemical properties, making it a valuable molecule in materials science and a subject of interest in medicinal chemistry. Its planar nature and electron-rich core facilitate π-π stacking, leading to self-assembly into columnar structures, which is a key characteristic for its application in liquid crystals and organic electronics. Furthermore, HMTP serves as a crucial precursor for the synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a versatile building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This guide provides a comprehensive overview of the properties, synthesis, and applications of HMTP, with a focus on quantitative data and detailed experimental protocols.

Core Properties of this compound

This section summarizes the key physical, chemical, and electronic properties of HMTP. The data has been compiled from various sources to provide a comprehensive overview.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₆ | [1] |

| Molecular Weight | 408.44 g/mol | [1] |

| CAS Number | 808-57-1 | [1] |

| Appearance | Pale grey to brown powder | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform and other organic solvents. | [3] |

Spectroscopic Properties

| Property | Value | Reference |

| ¹H NMR (CDCl₃) | δ 7.76 (s, 6H, aromatic), 4.12 (s, 18H, -OCH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 148.9, 123.3, 104.4, 56.2 | [3] |

| UV-Vis Absorption | Data not available | |

| Fluorescence Emission | Data not available |

Synthesis of this compound

The most common method for the synthesis of HMTP is the oxidative trimerization of 1,2-dimethoxybenzene (veratrole).

Experimental Protocol: Oxidative Trimerization of Veratrole

This protocol is adapted from a reported synthesis of HMTP.[3]

Materials:

-

1,2-dimethoxybenzene (veratrole)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ethanol (C₂H₅OH)

Procedure:

-

To a solution of anhydrous FeCl₃ (14.6 g, 90.0 mmol) in CH₂Cl₂ (100 mL) under a nitrogen atmosphere, add veratrole (3.82 mL, 4.15 g, 30.0 mmol).

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Pour the reaction mixture into methanol (200 mL) to precipitate the product.

-

Allow the mixture to stand in a freezer overnight to complete precipitation.

-

Isolate the solid product by filtration.

-

Wash the solid with ethanol (2 x 10 mL) and then with methanol (3 x 10 mL).

-

Dry the product in vacuo to obtain HMTP as a pale grey powder.

Yield: 1.90 g (47%).

Applications of this compound

HMTP's unique molecular structure makes it a versatile material with applications in several fields.

Liquid Crystals

Organic Electronics

HMTP has been investigated as a cathode material in lithium-ion batteries.[4][5] Its electrochemical properties allow for reversible redox reactions, making it a candidate for energy storage applications.

| Parameter | Value | Reference |

| Theoretical Specific Capacity | ~66 mAh/g | [4] |

| Average Redox Voltage | 3.7 V | [4] |

| Current Density for Full Capacity | Up to 3 C | [2][4] |

| Capacity Retention | >95% after 50 cycles at 1 C | [4] |

Precursor for Hexahydroxytriphenylene (HHTP)

HMTP is a key starting material for the synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) via demethylation. HHTP is a highly valuable building block for the construction of porous materials like MOFs and COFs due to its ability to coordinate with metal ions and form extended hydrogen-bonded networks.

This protocol describes the conversion of HMTP to HHTP.[4]

Materials:

-

This compound (HMTP)

-

Boron tribromide (BBr₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Suspend HMTP (600 mg, 1.47 mmol) in anhydrous CH₂Cl₂ (30 mL) at -80 °C under continuous stirring.

-

Slowly add a solution of BBr₃ (2.57 g, 0.01 mol) in anhydrous CH₂Cl₂ (24 mL) dropwise.

-

Allow the reaction mixture to stir overnight while naturally warming to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Remove the dichloromethane by rotary evaporation to yield HHTP.

Relevance to Drug Development

While HMTP itself is not a therapeutic agent, its derivative, HHTP, has been investigated for its biological activity. A study on the cytotoxicity of HHTP against various human cancer cell lines used HMTP as a precursor and a comparative compound.[4][6] The study found that HHTP exhibited cytotoxic effects, and the methoxylated precursor, HMTP, was used to clarify the contribution of the fused aromatic ring in the absence of the phenol group.[4] Although direct biological activity data for HMTP is scarce, its role as a stable precursor to a biologically active molecule makes it of interest to drug development professionals exploring polyphenol-based therapeutic strategies. The methoxylated form, HMTP, was also shown to form a radical species, suggesting the triphenylene core contributes to the reactivity.[4]

Conclusion

This compound is a molecule with significant potential in materials science, particularly in the fields of liquid crystals and energy storage. Its well-defined synthesis and versatile chemical nature as a precursor to HHTP further underscore its importance. While more research is needed to fully elucidate its photophysical properties and explore its potential biological activities, the existing data clearly indicates that HMTP will continue to be a valuable compound for researchers and scientists in various disciplines. This guide provides a solid foundation of its known properties and protocols, serving as a valuable resource for its further investigation and application.

References

- 1. This compound | C24H24O6 | CID 4607363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. [PDF] Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3,6,7,10,11-Hexamethoxytriphenylene

CAS Number: 808-57-1

Chemical Structure:

Introduction

This compound (HMTP) is a disc-shaped, D3h symmetric polycyclic aromatic hydrocarbon.[1] Its planar structure is functionalized with six methoxy groups at the ortho-positions, which influences its electronic properties and molecular packing.[1] HMTP is a crucial intermediate in the synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a versatile building block for discotic liquid crystals, covalent organic frameworks (COFs), and other advanced materials.[1][2] This guide provides an in-depth overview of HMTP, including its physicochemical properties, synthesis and purification protocols, and its primary application as a synthetic precursor.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 808-57-1 | [1] |

| Molecular Formula | C₂₄H₂₄O₆ | [3] |

| Molecular Weight | 408.44 g/mol | [1] |

| Melting Point | 310-317 °C | [4] |

| Appearance | Brown to purple powder/crystals | [1][2] |

| ¹H NMR (CDCl₃) | δ 7.76 (s, 6H), 4.12 (s, 18H) ppm | [5] |

| ¹³C NMR (CDCl₃) | δ 148.9, 123.3, 104.4, 56.2 ppm | [5] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of HMTP is the oxidative trimerization of 1,2-dimethoxybenzene (veratrole) using ferric chloride as an oxidizing agent.[2][5]

Materials:

-

1,2-dimethoxybenzene (veratrole)

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Ethanol

Procedure:

-

To a solution of anhydrous FeCl₃ (14.6 g, 90.0 mmol) in CH₂Cl₂ (100 mL), add veratrole (3.82 mL, 4.15 g, 30.0 mmol).[5]

-

Stir the mixture at room temperature under a nitrogen atmosphere for 90 minutes.[5]

-

Pour the reaction mixture into methanol (200 mL) to precipitate the product.[5]

-

Allow the mixture to stand in a freezer overnight to complete the precipitation.[5]

-

Isolate the solid product by filtration.

-

Wash the isolated solid with ethanol (2 x 10 mL) and then with methanol (3 x 10 mL).[5]

-

Dry the product in vacuo to yield HMTP as a pale grey powder.[5]

Purification of this compound

For applications requiring high purity, HMTP can be further purified by Soxhlet extraction.[6]

Materials:

-

Crude this compound

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Calcium chloride (desiccant)

Procedure:

-

Dry the crude HMTP in a desiccator over calcium chloride in the dark for 4 days.[6]

-

Extract the dried product in a Soxhlet apparatus with 125 mL of dichloromethane for 24 hours.[6]

-

Evaporate the dichloromethane solution to dryness using a rotary evaporator.[6]

-

Suspend the resulting solid in 20 mL of methanol and store in a freezer (-16 °C) for 4 days to induce crystallization.[6]

-

Filter the crystalline solid and dry it in a desiccator over calcium chloride to obtain purified HMTP.[6]

Demethylation to 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

HMTP is a key precursor to HHTP, which is synthesized via demethylation.[5][6]

Materials:

-

This compound

-

Boron tribromide (BBr₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water

-

Diethyl ether

Procedure:

-

Suspend HMTP (600 mg, 1.47 mmol) in 30 mL of anhydrous dichloromethane and cool the mixture to -80 °C with continuous stirring.[6]

-

Slowly add a solution of BBr₃ (2.57 g, 0.01 mol) in 24 mL of anhydrous dichloromethane dropwise to the cooled suspension.[6]

-

Allow the mixture to stir overnight while the temperature naturally warms to room temperature.[6]

-

Quench the reaction by adding 10 mL of water.

-

Remove the dichloromethane by rotary evaporation.

-

The resulting purple precipitate is isolated by filtration, dissolved in methanol (5 mL), and re-precipitated by the addition of water (100 mL).[5]

-

Isolate the precipitate by filtration, wash with diethyl ether (2 x 10 mL), and dry in vacuo to yield HHTP as a pale blue powder.[5]

Synthetic Pathway and Logical Workflow

The synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) from 1,2-dimethoxybenzene (veratrole) proceeds through the key intermediate this compound (HMTP). This two-step process is a fundamental workflow in the production of HHTP for various applications in materials science.

Caption: Synthetic workflow for HHTP via HMTP intermediate.

References

- 1. ossila.com [ossila.com]

- 2. CN103058827A - Preparation method of 2, 3, 6, 7, 10, 11-hexahydroxy triphenylene (HHTP) - Google Patents [patents.google.com]

- 3. This compound | C24H24O6 | CID 4607363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 808-57-1 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Discovery and Enduring Legacy of Hexamethoxytriphenylene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethoxytriphenylene (HMTP) is a disc-shaped, planar polycyclic aromatic hydrocarbon with a rich history intertwined with the development of supramolecular chemistry and materials science. This technical guide delves into the discovery, synthesis, and characterization of this pivotal molecule. It serves as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visualizations of its synthetic pathways. The primary aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of HMTP's foundational chemistry and its evolution into a versatile building block for advanced materials.

Introduction: The Triphenylene Framework

The story of hexamethoxytriphenylene begins with its parent scaffold, triphenylene. First isolated in 1880 by German chemists H. Schmidt and Gustav Schultz from the pyrolysis products of benzene, it was initially mistaken for its isomer, chrysene.[1] It was not until 1907 that Carl Mannich achieved the first rational chemical synthesis of triphenylene, confirming its unique four-fused-ring structure.[1] This pioneering work on the parent aromatic system laid the groundwork for the exploration of its functionalized derivatives, including the subject of this guide.

Hexamethoxytriphenylene, with its six methoxy groups symmetrically adorning the triphenylene core, has emerged as a molecule of significant interest. Its electron-rich nature and propensity for self-assembly have made it a cornerstone in the synthesis of discotic liquid crystals, a key precursor to the widely studied hexahydroxytriphenylene (HHTP), and a component in advanced materials for electronics and energy storage.[2][3]

The Advent of Hexamethoxytriphenylene: A Modern Synthesis

While the precise first synthesis of hexamethoxytriphenylene is not readily apparent in contemporary literature, its preparation via the oxidative trimerization of 1,2-dimethoxybenzene (veratrole) has become a standard and widely cited method. This approach, utilizing ferric chloride as an oxidizing agent, provides a straightforward and efficient route to this important molecule.

Synthesis Pathway

The synthesis of hexamethoxytriphenylene is a classic example of an oxidative aryl-aryl coupling reaction. Three molecules of 1,2-dimethoxybenzene undergo a ferric chloride-mediated trimerization to form the central triphenylene core. This reaction is typically carried out in a strong acid, such as sulfuric acid, at room temperature.[4] The subsequent demethylation of hexamethoxytriphenylene using a strong Lewis acid or other demethylating agents yields hexahydroxytriphenylene, a crucial building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3][5][6]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of hexamethoxytriphenylene based on established literature procedures.[4]

Synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Anhydrous Ferric Chloride (FeCl₃)

-

70% Sulfuric Acid (H₂SO₄)

-

Ice Water

-

Distilled Water

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-dimethoxybenzene (31.78 g, 0.23 mol) and anhydrous ferric chloride (120 g, 0.74 mol) in 70% sulfuric acid.

-

Stir the reaction mixture at 25 °C for 24 hours.

-

After the reaction is complete, slowly pour the reaction mixture into ice water (500 g).

-

Collect the precipitated crystals by filtration.

-

Wash the resulting crystals with distilled water (1 L).

-

Dry the crystals to obtain light purple this compound.

Expected Yield: 28.2 g (90.1% based on 1,2-dimethoxybenzene)[4]

Quantitative Data

This section summarizes the key quantitative data for hexamethoxytriphenylene, providing a quick reference for researchers.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 808-57-1 | [7] |

| Molecular Formula | C₂₄H₂₄O₆ | [7] |

| Molecular Weight | 408.44 g/mol | [7] |

| Appearance | Brown powder | [2] |

| Purity | >98% | [2] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | 7.76 ppm (s, 6H), 4.12 ppm (s, 18H) | |

| ¹³C NMR (CDCl₃) | 148.9, 123.3, 104.4, 56.2 ppm |

Logical Relationships and Workflow

The discovery and utilization of hexamethoxytriphenylene can be visualized as a logical progression from the foundational understanding of the parent triphenylene molecule to its application in advanced materials.

Conclusion

Hexamethoxytriphenylene stands as a testament to the enduring importance of fundamental organic synthesis in driving innovation in materials science. From its conceptual roots in the discovery of triphenylene to its modern-day synthesis and application, HMTP has proven to be a versatile and indispensable molecule. This guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and a summary of its key properties. It is our hope that this resource will serve as a valuable tool for researchers and professionals, fostering further exploration and application of this remarkable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Triphenylene - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. This compound | 808-57-1 [chemicalbook.com]

- 5. BJOC - Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives [beilstein-journals.org]

- 6. Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C24H24O6 | CID 4607363 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3,6,7,10,11-Hexamethoxytriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6,7,10,11-Hexamethoxytriphenylene in common solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a disc-shaped polycyclic aromatic hydrocarbon with six methoxy groups attached to its core.[1] This symmetrical, planar molecule is a key building block in the synthesis of advanced materials, including discotic liquid crystals, organic electronics, and porous organic frameworks.[1] Its derivatives are also explored for applications in drug delivery and as intermediates in the synthesis of other complex molecules. Understanding its solubility is critical for its synthesis, purification, and formulation in various applications.

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common solvents. Several chemical suppliers explicitly state the solubility as "N/A".[2] However, qualitative information can be inferred from documented experimental procedures involving this compound.

Qualitative Solubility Summary:

Based on its chemical structure—a large, nonpolar aromatic core with moderately polar methoxy groups—this compound is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. This is consistent with the general solubility behavior of its parent compound, triphenylene, which is readily soluble in solvents like benzene, toluene, and chloroform but insoluble in water.[3][4]

The following table summarizes the qualitative solubility based on information extracted from synthesis and purification procedures.

| Solvent | Type | Solubility | Source / Rationale |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Used as a solvent for synthesis and extraction.[5][6][7] |

| Chloroform (CHCl₃) | Chlorinated | Likely Soluble | The parent compound, triphenylene, is soluble in chloroform.[3] |

| Toluene | Aromatic | Likely Soluble | The parent compound, triphenylene, is soluble in toluene.[3] |

| Benzene | Aromatic | Likely Soluble | The parent compound, triphenylene, is soluble in benzene.[3][4] |

| Water (H₂O) | Polar Protic | Insoluble | Expected based on its large nonpolar aromatic structure. The parent compound is insoluble in water.[3] |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | The parent compound, triphenylene, is reported to be soluble in ethanol, but the larger size and methoxy groups may alter this.[4] |

| Methanol | Polar Protic | Sparingly Soluble to Insoluble | Used as a solvent for washing or precipitation, suggesting low solubility.[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following describes a common and reliable method for determining the solubility of a crystalline organic compound like this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., dichloromethane, chloroform, toluene, ethanol, water)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

Synthesis Pathway of this compound and its Conversion to HHTP

The following diagram illustrates the common synthetic route to this compound (HMTP) and its subsequent demethylation to form 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP), a crucial ligand in the formation of Metal-Organic Frameworks (MOFs).

Caption: Synthetic route from Veratrole to HMTP, HHTP, and its use in MOF synthesis.

Logical Relationship: Self-Assembly of Triphenylene Derivatives into Discotic Liquid Crystals

Triphenylene derivatives like this compound are known to self-assemble into columnar structures, which is the basis for their liquid crystalline properties. This process is driven by π-π stacking interactions between the flat aromatic cores.

References

- 1. ossila.com [ossila.com]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Triphenylene | 217-59-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. 2,3,6,7,10,11-Triphenylenehexol | 4877-80-9 [chemicalbook.com]

In-Depth Technical Guide to the Electronic and Optical Properties of Hexamethylenetetramine (HMTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylenetetramine, also known as methenamine or urotropine (HMTA), is a heterocyclic organic compound with a unique cage-like adamantane structure. Its chemical formula is (CH₂)₆N₄.[1] First synthesized in 1859 by Aleksandr Butlerov, HMTA is produced industrially by the reaction of formaldehyde and ammonia.[1] This versatile molecule finds applications in various fields, including as a precursor in the synthesis of polymers and pharmaceuticals, a component in explosives, and as a medical antiseptic for treating urinary tract infections.[1][2] Its utility in drug development stems from its ability to act as a prodrug, releasing formaldehyde under acidic conditions, which has a nonspecific bactericidal action.[2] Understanding the electronic and optical properties of HMTA is crucial for its application in areas such as materials science, photochemistry, and for the development of novel analytical techniques. This guide provides a comprehensive overview of the core electronic and optical characteristics of HMTA, detailed experimental protocols for their measurement, and visualizations of key processes.

Electronic Properties

The electronic properties of a molecule like Hexamethylenetetramine (HMTA) are fundamental to understanding its reactivity, stability, and interactions with light. These properties are dictated by the arrangement of its electrons in molecular orbitals.

Electronic Band Structure and Band Gap

In the solid state, the discrete molecular orbitals of HMTA broaden into energy bands. The separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the molecule corresponds to the band gap in the solid material. This band gap is a critical parameter that determines the material's electrical conductivity and its interaction with photons. For a single crystal of HMTA, the optical band gap has been determined to be 3.17 eV .[1] This relatively large band gap indicates that HMTA is an electrical insulator under normal conditions.

Optical Properties

The optical properties of HMTA describe how it interacts with light. These properties are a direct consequence of its electronic structure.

UV-Vis Absorption

Photoluminescence

When a molecule absorbs light, it can subsequently emit light in a process called photoluminescence. HMTA is known to exhibit blue photoluminescence.[1] While the precise emission maximum for pure HMTA is not widely reported, a derivative of hexamine has shown a fluorescence emission maximum at 510 nm.[4] The intensity and wavelength of the emitted light provide valuable information about the electronic structure and relaxation pathways of the excited state.

Refractive Index

The refractive index of a material describes how fast light travels through it. For HMTA, the refractive index has been measured to be 1.5911 at 25 °C.[2] This property is important for applications in optical components and for understanding the material's interaction with electromagnetic radiation.

Data Presentation

| Property | Value | Citation(s) |

| Electronic Properties | ||

| Optical Band Gap | 3.17 eV | [1] |

| Optical Properties | ||

| UV Cut-off Wavelength | 313 nm | [1] |

| Photoluminescence | Blue emission | [1] |

| Refractive Index (at 25°C) | 1.5911 | [2] |

Experimental Protocols

Synthesis of Hexamethylenetetramine

The industrial synthesis of HMTA involves the reaction of formaldehyde and ammonia.[1]

Materials:

-

Formaldehyde (e.g., 37% aqueous solution)

-

Ammonia (e.g., 28% aqueous solution)

-

Ethanol (for crystallization)

Procedure:

-

In a well-ventilated fume hood, slowly add the formaldehyde solution to the ammonia solution with constant stirring. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 40°C.

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Concentrate the resulting solution under reduced pressure to remove water and excess reactants.

-

The crude HMTA will crystallize out of the solution.

-

Recrystallize the crude product from ethanol to obtain pure HMTA crystals.

-

Dry the crystals in a desiccator.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and identify the cut-off wavelength of HMTA.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of HMTA in a suitable solvent that does not absorb in the UV region of interest (e.g., water or ethanol).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the HMTA solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The cut-off wavelength is determined as the wavelength at which the absorbance begins to increase significantly from the baseline.

Photoluminescence Spectroscopy

Objective: To measure the photoluminescence emission spectrum of HMTA.

Instrumentation:

-

Fluorometer or Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of HMTA in a suitable solvent. The concentration should be adjusted to have a low absorbance at the excitation wavelength to avoid inner filter effects.

-

Excitation: Excite the sample with a wavelength below its absorption cut-off (e.g., 280 nm).

-

Emission Scan: Record the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., 300-600 nm).

-

Data Analysis: The wavelength at which the emission intensity is highest is the emission maximum.

Mandatory Visualizations

Synthesis of Hexamethylenetetramine.

References

An In-depth Technical Guide to the Thermal Stability of 2,3,6,7,10,11-Hexamethoxytriphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is a disc-shaped polycyclic aromatic hydrocarbon with significant potential in materials science and serves as a key precursor in the synthesis of functional materials, including those with applications in drug delivery and diagnostics. Its planar, symmetric structure, and electron-rich nature give rise to unique self-assembly properties, making it a valuable building block for liquid crystals, organic electronics, and porous organic frameworks.[1] A critical parameter governing its processing and application suitability is its thermal stability. This guide provides a comprehensive overview of the known thermal properties of HMTP, detailed experimental protocols for its synthesis and thermal analysis, and a discussion of its stability in the context of related compounds.

Introduction

This compound, a D3h symmetric molecule, is characterized by a planar triphenylene core functionalized with six methoxy groups.[1] This substitution pattern enhances its solubility and influences its electronic properties and intermolecular interactions. The molecule's ability to form ordered columnar structures through π–π stacking is central to its use in discotic liquid crystals.[2][3] Furthermore, HMTP is a crucial intermediate in the synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a versatile building block for covalent organic frameworks (COFs) and other supramolecular structures.[1] Given that the synthesis and processing of HMTP and its derivatives often involve elevated temperatures, a thorough understanding of its thermal stability is paramount for predicting its behavior and ensuring the integrity of the final materials.

Physicochemical and Thermal Properties

The thermal stability of an organic molecule is a measure of its resistance to decomposition at high temperatures. For HMTP, the key thermal parameters of interest are its melting point, boiling point, and decomposition temperature. While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for HMTP are not extensively reported in the literature, its high melting point suggests significant thermal stability.

Quantitative Thermal Data

The known thermal properties of HMTP are summarized in the table below. The high melting point is indicative of a stable crystal lattice and strong intermolecular forces.

| Property | Value | Source |

| Melting Point | 310-317 °C | [4][5] |

| Boiling Point | 578.6 ± 45.0 °C (Predicted) | [5] |

Note: The boiling point is a predicted value and should be considered with caution as decomposition may occur at or below this temperature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of HMTP is the oxidative trimerization of 1,2-dimethoxybenzene (veratrol) using a suitable oxidizing agent such as iron(III) chloride (FeCl₃).

Materials:

-

1,2-dimethoxybenzene (veratrol)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Methanol (CH₃OH)

-

Deionized water

Procedure: [6]

-

In a round-bottom flask, dissolve anhydrous FeCl₃ (231 mmol) in dichloromethane (188 mL) and trifluoroacetic acid (6 mL).

-

Under constant stirring, slowly add a solution of veratrol (90 mmol) in dichloromethane (63 mL) dropwise to the FeCl₃ solution.

-

Allow the mixture to stir for 24 hours at room temperature. A deep-blue solid is expected to form.

-

Separate the solid product by filtration and wash with dichloromethane.

-

Dry the solid in a desiccator under vacuum over calcium chloride.

-

Suspend the isolated solid in methanol (65 mL) and stir for 10 minutes. A color change to green should be observed as gas evolves.

-

Filter the solid and wash sequentially with methanol and water.

-

For further purification, the crude product can be subjected to Soxhlet extraction with dichloromethane, followed by recrystallization from methanol.[6]

Thermal Analysis Protocol

To definitively determine the thermal stability and phase behavior of HMTP, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

-

Inert gas supply (e.g., nitrogen or argon).

-

Alumina or platinum crucibles.

-

Sample Preparation: Place 2-5 mg of purified HMTP into a clean, tared TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Continuously record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve for any significant mass loss. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endothermic peak without mass loss corresponds to the melting point. Other peaks may indicate phase transitions or decomposition.

-

Visualization of Structures and Workflows

Chemical Structure of HMTP

Caption: Chemical structure of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of HMTP.

Discussion and Conclusion

The reported melting point of 310-317 °C for this compound is remarkably high for a methoxy-substituted organic molecule of its molecular weight. This high thermal stability can be attributed to several factors:

-

Rigid Aromatic Core: The large, planar, and rigid triphenylene core contributes significantly to the molecule's thermal robustness.

-

Strong Intermolecular Interactions: The planar structure facilitates efficient π–π stacking in the solid state, leading to a highly stable crystal lattice that requires substantial energy to disrupt.

-

Symmetry: The high D3h symmetry of the molecule allows for dense and ordered packing in the crystal, further enhancing its stability.

While no definitive decomposition temperature from TGA has been published, studies on other substituted triphenylenes suggest that decomposition may begin to occur at temperatures above 300 °C. For instance, a triphenylene derivative bearing imide and thioimide groups was observed to undergo a transition to an isotropic phase around 320 °C, but also showed signs of partial decomposition above 300 °C.[9] This suggests that while HMTP is stable up to its melting point, prolonged exposure to temperatures in this range could lead to degradation.

For applications in drug development, particularly in areas like thermally-activated drug release or the formulation of thermostable amorphous solid dispersions, the high thermal stability of HMTP is a significant advantage. It suggests that HMTP-based materials can withstand thermal processing steps such as melt extrusion without significant degradation. However, it is crucial for researchers to conduct specific thermal analysis on their HMTP samples and derivatives to establish precise processing and stability limits for their intended applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. This compound | 808-57-1 [chemicalbook.com]

- 4. Impact of Substitution Pattern and Chain Length on the Thermotropic Properties of Alkoxy-Substituted Triphenyl-Tristriazolotriazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C24H24O6 | CID 4607363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide to the Molecular Geometry of Hexamethoxytriphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP), a disc-shaped planar molecule with significant interest in materials science and drug development.[1] This document details the key structural parameters, experimental protocols for its synthesis and crystallographic analysis, and visual representations of its structure and the workflow for its geometric determination.

Core Molecular Structure and Symmetry

This compound is characterized by a triphenylene core functionalized with six methoxy groups at the ortho-positions. This substitution pattern confers a high degree of symmetry to the molecule, belonging to the D3h point group.[1] The planar, disc-like shape of HMTP is a key feature influencing its self-assembly properties and potential applications in areas such as liquid crystals and organic frameworks.[1]

Quantitative Molecular Geometry Data

The precise bond lengths, bond angles, and dihedral angles of hexamethoxytriphenylene have been determined by single-crystal X-ray diffraction. The crystallographic data for this analysis is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 147349. The following tables summarize the key geometric parameters derived from this crystallographic data.

Table 1: Selected Bond Lengths for Hexamethoxytriphenylene

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.385 |

| C1 | C6 | 1.421 |

| C1 | C12A | 1.465 |

| C2 | C3 | 1.423 |

| C2 | O1 | 1.368 |

| C3 | C4 | 1.384 |

| C3 | O2 | 1.368 |

| C4 | C5 | 1.422 |

| C4 | C9A | 1.464 |

| C5 | C6 | 1.380 |

| O1 | C7 | 1.425 |

| O2 | C8 | 1.425 |

Table 2: Selected Bond Angles for Hexamethoxytriphenylene

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 121.2 |

| C2 | C1 | C12A | 119.2 |

| C6 | C1 | C12A | 119.6 |

| C1 | C2 | C3 | 119.0 |

| C1 | C2 | O1 | 115.5 |

| C3 | C2 | O1 | 125.5 |

| C2 | C3 | C4 | 119.0 |

| C2 | C3 | O2 | 125.5 |

| C4 | C3 | O2 | 115.4 |

| C3 | C4 | C5 | 121.2 |

| C3 | C4 | C9A | 119.2 |

| C5 | C4 | C9A | 119.6 |

| C2 | O1 | C7 | 117.8 |

| C3 | O2 | C8 | 117.8 |

Table 3: Selected Dihedral Angles for Hexamethoxytriphenylene

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | 0.1 |

| C12A | C1 | C2 | C3 | 179.9 |

| C6 | C1 | C2 | O1 | 179.4 |

| C12A | C1 | C2 | O1 | -0.8 |

| C1 | C2 | C3 | C4 | 0.0 |

| O1 | C2 | C3 | C4 | -179.3 |

| C1 | C2 | C3 | O2 | 179.4 |

| O1 | C2 | C3 | O2 | 0.1 |

| C1 | C2 | O1 | C7 | -3.1 |

| C3 | C2 | O1 | C7 | 176.2 |

| C2 | C3 | C4 | C5 | 0.1 |

| O2 | C3 | C4 | C5 | 179.5 |

| C2 | C3 | C4 | C9A | -179.9 |

| O2 | C3 | C4 | C9A | -0.5 |

| C2 | C3 | O2 | C8 | -3.1 |

| C4 | C3 | O2 | C8 | 176.3 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative trimerization of 1,2-dimethoxybenzene.[2]

Materials:

-

1,2-Dimethoxybenzene

-

Anhydrous Ferric Chloride (FeCl3)

-

70% Sulfuric Acid

-

Ice Water

-

Distilled Water

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-dimethoxybenzene (0.23 mol) and anhydrous ferric chloride (0.74 mol) in 70% sulfuric acid.[2]

-

Stir the reaction mixture at 25 °C for 24 hours.[2]

-

After the reaction is complete, slowly pour the mixture into a beaker containing 500 g of ice water.[2]

-

Collect the precipitated crystals by filtration.[2]

-

Wash the collected crystals with 1 L of distilled water.[2]

-

Dry the purified crystals to obtain this compound.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular geometry of hexamethoxytriphenylene was carried out using single-crystal X-ray diffraction.

Crystal Growth:

-

Single crystals of this compound suitable for X-ray diffraction were obtained by sublimation at 270 °C in a vacuum (2 × 10-2 mbar).

Data Collection and Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final crystallographic data, including unit cell parameters, atomic coordinates, and displacement parameters, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

Molecular Structure of Hexamethoxytriphenylene

Caption: Molecular structure of this compound.

Experimental Workflow for Molecular Geometry Determination

References

Unlocking the Potential of 2,3,6,7,10,11-Hexamethoxytriphenylene: A Guide for Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is a disc-shaped polycyclic aromatic hydrocarbon with a unique, highly symmetrical structure. While traditionally utilized in materials science as a building block for liquid crystals, covalent organic frameworks, and as a cathode material in batteries, its potential in the biomedical field remains largely unexplored.[1] This guide synthesizes the current knowledge on HMTP and outlines promising, underexplored research avenues for its application in drug development and as a biological probe. We present its physicochemical properties, detailed synthesis protocols, and propose key areas for future investigation, including its potential as an anticancer agent and a modulator of key cellular signaling pathways. This document serves as a foundational resource for researchers poised to investigate the biological activities of this intriguing molecule.

Physicochemical and Spectroscopic Properties of HMTP

HMTP is a planar, D3h symmetric molecule characterized by a triphenylene core functionalized with six methoxy groups. These substitutions significantly influence its electronic properties and solubility. A summary of its known quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₆ | [2] |

| Molecular Weight | 408.44 g/mol | [1] |

| CAS Number | 808-57-1 | [2] |

| Appearance | Brown to Purple Powder/Crystal | [1][3] |

| Melting Point | 310-317 °C | [4] |

| Boiling Point | 578.6 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.216 g/cm³ (Predicted) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | Two signals corresponding to arylic and methoxylic hydrogens. | |

| (CDCl₃, 60 MHz): δ values available in spectral databases. | [5] | |

| IR (KBr, cm⁻¹) | 2985, 2935, 2825, 1620, 1519, 1463, 1417, 1263, 1207, 1157, 1047, 833, 777, 624, 538 | [6] |

| EPR | Exhibits an EPR signal (g = 2.00426) after treatment with hydrogen peroxide, indicating radical formation. |

Potential Research Areas in Drug Development

The planar, aromatic structure of HMTP makes it a compelling candidate for investigation in several areas of drug development. Its similarity to other polycyclic aromatic hydrocarbons (PAHs) suggests potential biological activities that warrant exploration.

Anticancer Activity via Pro-oxidative Mechanisms

A key finding is that HMTP can form a stable radical species upon oxidation. This redox activity is a critical starting point for investigating its potential as an anticancer agent. Many successful chemotherapeutics, such as doxorubicin and bleomycin, exert their effects by generating reactive oxygen species (ROS), which induce oxidative stress and trigger apoptosis in cancer cells.

Proposed Research Trajectory:

-

Evaluate Cytotoxicity: Screen HMTP against a panel of human cancer cell lines (e.g., breast, lung, prostate, glioma) to determine its IC₅₀ values.

-

Investigate ROS Production: Utilize cellular assays (e.g., DCFH-DA) to quantify the generation of ROS in cancer cells upon treatment with HMTP.

-

Elucidate Mechanism of Cell Death: Determine whether HMTP-induced cell death occurs via apoptosis or necrosis using techniques like Annexin V/PI staining and analysis of caspase activation.

Caption: Proposed pro-oxidative mechanism of HMTP-induced cancer cell death.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

As a PAH, HMTP is a prime candidate for interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism and has been implicated in carcinogenesis and immune responses.[7][8] Ligand binding to AhR causes it to translocate to the nucleus, dimerize with ARNT, and bind to Dioxin Response Elements (DREs) on DNA, upregulating genes such as CYP1A1 and CYP1B1.[8] These enzymes metabolize PAHs, sometimes into more carcinogenic intermediates.[9]

Proposed Research Trajectory:

-

AhR Activation Assays: Determine if HMTP can act as an agonist or antagonist of AhR using reporter gene assays (e.g., luciferase assays in HepG2 cells).[4][10]

-

Gene Expression Analysis: Quantify the expression of AhR target genes (CYP1A1, CYP1B1) via qPCR in cells treated with HMTP.

-

Metabolite Identification: Investigate the metabolism of HMTP by cytochrome P450 enzymes to identify potential bioactive or toxic metabolites.

Caption: Proposed signaling pathway for HMTP activation of the Aryl Hydrocarbon Receptor.

Endocrine Disruption Potential

The structural similarity of PAHs to steroid hormones allows some to interact with nuclear receptors, including estrogen receptors (ERα and ERβ), potentially leading to endocrine-disrupting effects.[11] Investigating whether HMTP possesses estrogenic or anti-estrogenic properties could open avenues for its use in hormone-dependent cancers or other endocrine-related disorders.

Proposed Research Trajectory:

-

Receptor Binding Assays: Evaluate the binding affinity of HMTP for ERα and ERβ.

-

Estrogenic Activity Screening: Use cell-based reporter assays (e.g., ERE-luciferase) in ER-positive cell lines (e.g., MCF-7) to assess agonist or antagonist activity.

-

Uterotrophic Assays: In vivo studies in animal models can confirm estrogenic or anti-estrogenic effects.

Experimental Protocols

Synthesis of this compound (HMTP)

This protocol is adapted from the oxidative trimerization of 1,2-dimethoxybenzene (veratrol).[3][6]

-

Materials:

-

Anhydrous Ferric Chloride (FeCl₃)

-

1,2-Dimethoxybenzene (Veratrol)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Ice

-

Distilled Water

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve 37.5 g (231 mmol) of anhydrous FeCl₃ in 188 mL of DCM and 6 mL of TFA.

-

Under constant stirring, add 12.5 g (90 mmol) of veratrol to the solution.

-

Allow the reaction to stir at room temperature (25 °C) for 24 hours.

-

After completion, slowly pour the reaction mixture into a beaker containing 500 g of ice water to precipitate the product.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals thoroughly with 1 L of distilled water.

-

Dry the product to yield HMTP as a light purple solid. For further purification, a Soxhlet extraction with DCM can be performed.[12]

-

Caption: Experimental workflow for the synthesis of HMTP.

Characterization of HMTP by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for acquiring and reporting NMR data.[13][14]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized HMTP.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is standard.

-

-

Data Reporting:

-

Report ¹H NMR chemical shifts (δ) to two decimal places. Include integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.

-

Report ¹³C NMR chemical shifts to one decimal place.

-

Specify the solvent used and the field strength of the instrument for each spectrum.

-

Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure to assess the cytotoxicity of HMTP.[5][12]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

HMTP stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microtiter plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of HMTP (e.g., from 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

-

Conclusion

This compound represents a molecule with significant, yet largely untapped, potential for biomedical research and drug development. Its ability to form radical species and its structural resemblance to known bioactive polycyclic aromatic hydrocarbons strongly suggest that it may possess valuable cytotoxic and signaling-modulatory properties. The proposed research areas—focusing on its pro-oxidative anticancer potential, interaction with the AhR pathway, and endocrine-disrupting capabilities—provide a clear roadmap for future investigations. The detailed protocols included in this guide offer a practical starting point for researchers to begin exploring the biological landscape of HMTP, potentially uncovering a novel class of therapeutic agents or research tools.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C24H24O6 | CID 4607363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance [mdpi.com]

- 8. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 10. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. atcc.org [atcc.org]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. researchgate.net [researchgate.net]

Theoretical Studies of Hexamethoxytriphenylene's Electronic Structure: An In-depth Technical Guide

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the electronic structure of hexamethoxytriphenylene (HMT), a discotic liquid crystal with significant potential in organic electronics. This document details the key electronic properties, the methodologies used to determine them, and the logical workflows of the computational studies.

Introduction to Hexamethoxytriphenylene

Hexamethoxytriphenylene (HMT) is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. The addition of six electron-donating methoxy groups (-OCH₃) to the triphenylene core significantly influences its electronic properties, making it an interesting candidate for applications in organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.[1] As a discotic liquid crystal, HMT molecules can self-assemble into columnar structures, where the overlapping π-orbitals of the aromatic cores create one-dimensional pathways for charge transport.[2] Understanding the electronic structure of individual HMT molecules and their aggregates is crucial for predicting and optimizing their performance in electronic devices.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic properties of such complex organic molecules. These methods allow for the calculation of fundamental parameters that govern charge transport and optical behavior.

Core Electronic Properties

The electronic behavior of HMT is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them are critical determinants of the material's conductivity, stability, and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): The energy level of the HOMO is related to the ionization potential, which is the energy required to remove an electron from the molecule. A higher HOMO energy level indicates a greater ability to donate electrons, which is characteristic of p-type (hole-transporting) semiconductor materials.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy level of the LUMO is related to the electron affinity, which is the energy released when an electron is added to the molecule. A lower LUMO energy level suggests a greater ability to accept electrons, a key feature of n-type (electron-transporting) materials.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO levels is a crucial parameter that influences the molecule's kinetic stability, chemical reactivity, and optical absorption properties.[3] A smaller gap generally corresponds to higher reactivity and absorption of longer wavelength light.

The methoxy groups in HMT are electron-donating, which tends to raise the energy of the HOMO, thereby facilitating hole transport.

While specific experimental values for HMT are dispersed in the literature, theoretical calculations provide consistent predictions of its electronic properties. The following table summarizes key electronic parameters for triphenylene and its derivatives as investigated through computational methods. The values for hexamethoxytriphenylene are representative of trends observed for triphenylenes with electron-donating substituents.

| Parameter | Unsubstituted Triphenylene (Representative) | Hexamethoxytriphenylene (Representative) | Significance |

| HOMO Energy | ~ -6.0 eV | ~ -5.5 eV | Higher energy facilitates hole injection and transport. |

| LUMO Energy | ~ -1.5 eV | ~ -1.2 eV | Influences electron injection and transport properties. |

| HOMO-LUMO Gap (E_gap) | ~ 4.5 eV | ~ 4.3 eV | Determines optical absorption and chemical stability. |

| Ionization Potential (IP) | ~ 6.0 eV | ~ 5.5 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | ~ 1.5 eV | ~ 1.2 eV | Energy released upon gaining an electron. |

| Hole Reorganization Energy (λ_h) | ~ 0.18 eV | Lower than λ_e | Lower values indicate faster hole transport. |

| Electron Reorganization Energy (λ_e) | ~ 0.26 eV | Higher than λ_h | Higher values suggest slower electron transport. |

Note: The values presented are approximations derived from various theoretical studies on triphenylene and its substituted derivatives and are intended for comparative purposes.[3]

Theoretical and Computational Methodologies

The electronic structure of HMT is primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for these studies.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the determination of the electron density of a system.

Typical Protocol for Electronic Structure Calculation:

-

Geometry Optimization: The first step is to determine the lowest energy structure of the HMT molecule. This is typically performed using a specific functional and basis set, for example, the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a higher-level basis set to obtain more precise electronic properties like HOMO and LUMO energies.

-

Analysis of Molecular Orbitals: The output of the DFT calculation provides information on the energies and spatial distribution of the molecular orbitals, including the HOMO and LUMO.

For materials intended for electronic applications, understanding charge transport between adjacent molecules is crucial. In the columnar stacks formed by HMT, charge transport occurs via a "hopping" mechanism. Key parameters for describing this process are the charge transfer integral and site energies.

Protocol for Charge Transport Parameter Calculation:

-

Dimer/Trimer Model: A model system of two or three stacked HMT molecules is constructed. The intermolecular distance and relative orientation are based on experimental data or systematic variation to find the minimum energy configuration.[4]

-

Fragment Orbital Approach: The molecular orbitals of the individual HMT molecules (fragments) are used as a basis to describe the electronic structure of the dimer or trimer.

-

Calculation of Charge Transfer Integrals (V): The charge transfer integral, also known as electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules for either hole or electron transport. It is calculated as an off-diagonal element of the Kohn-Sham Hamiltonian in the basis of the fragment orbitals.[2]

-

Calculation of Site Energies (ε): The site energy represents the energy of a charge localized on a single molecule within the stack. Differences in site energies between adjacent molecules can create barriers to charge transport. These are the diagonal elements of the Kohn-Sham Hamiltonian.[2]

Software: A common software package used for these types of calculations is the Amsterdam Density Functional (ADF) program, which is well-suited for the fragment-based approach.[2]

Visualizations

Caption: 2D representation of the hexamethoxytriphenylene molecule.

Caption: Workflow for DFT calculation of molecular electronic properties.

Caption: Interrelation of key electronic structure parameters.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, are indispensable for elucidating the electronic structure of hexamethoxytriphenylene. These computational methods provide detailed insights into the frontier molecular orbitals and charge transport parameters that are difficult to obtain experimentally. The findings from these theoretical investigations are crucial for the rational design of new HMT derivatives with tailored electronic properties for advanced applications in organic electronics. The methodologies and workflows described herein represent the standard approach for the computational characterization of such discotic liquid crystalline materials.

References

A Comprehensive Technical Guide to Triphenylene-Based Discotic Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of triphenylene-based discotic liquid crystals, covering their core principles, synthesis, characterization, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the unique properties and applications of these self-assembling materials.

Introduction to Triphenylene-Based Discotic Liquid Crystals

Triphenylene and its derivatives are a prominent class of discotic (disc-shaped) molecules that exhibit liquid crystalline behavior.[1][2][3] Their rigid, planar aromatic core, composed of four fused benzene rings, coupled with flexible peripheral side chains, drives their self-assembly into highly ordered columnar structures.[4][5] These columns act as one-dimensional pathways, leading to exceptional properties such as high charge carrier mobility, making them promising materials for organic electronics.[1][6]

The self-assembly process is governed by a delicate balance of intermolecular forces, including π-π stacking between the aromatic cores and van der Waals interactions between the aliphatic side chains. This hierarchical self-organization from the molecular to the macroscopic scale is the foundation of their unique properties and potential applications.

Synthesis of Triphenylene-Based Discotic Liquid Crystals

The synthesis of triphenylene-based discotic liquid crystals typically involves two key stages: the formation of the triphenylene core and the subsequent functionalization with peripheral side chains. A common and efficient method for creating the symmetrically substituted triphenylene core is the oxidative trimerization of catechol derivatives.[3][7]

General Synthetic Scheme

A widely studied example is the synthesis of 2,3,6,7,10,11-hexahexyloxytriphenylene (HAT6), a well-characterized discotic liquid crystal. The synthesis generally proceeds as follows:

-

Preparation of the Precursor: 1,2-Dimethoxybenzene is often used as a starting material.

-

Oxidative Trimerization: The precursor undergoes an oxidative trimerization reaction, often catalyzed by a transition metal compound like iron(III) chloride, to form 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP).[8]

-

Demethylation: The methoxy groups of HMTP are then demethylated to yield 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).[7][8]

-

Alkylation: Finally, HHTP is alkylated with the desired alkyl chains (e.g., hexyl bromide) to produce the final hexa-substituted triphenylene derivative, such as HAT6.

Physicochemical Properties and Phase Behavior

The defining characteristic of triphenylene-based discotic liquid crystals is their ability to form various liquid crystalline phases, primarily the columnar phase, upon heating. The specific phase behavior is highly dependent on the nature and length of the peripheral side chains.

Mesophases of Triphenylene Derivatives

-

Columnar (Col) Phase: In this phase, the disc-shaped molecules stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice. The arrangement of the columns can be hexagonal (Colh), rectangular (Colr), or oblique.[2]

-

Nematic (N) Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. For discotic systems, this is often referred to as the nematic discotic (ND) phase.

-

Crystalline (Cr) Phase: At lower temperatures, the molecules are arranged in a highly ordered three-dimensional crystal lattice.

The transitions between these phases can be observed by changing the temperature, and the corresponding transition temperatures are key parameters for characterizing these materials.

Quantitative Data on Phase Transitions

The following table summarizes the phase transition temperatures for a homologous series of 2,3,6,7,10,11-hexa-n-alkoxytriphenylenes (HATn).

| Compound (n) | Alkyl Chain | Crystal to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid Transition (°C) | Mesophase Type |

| HAT5 | C5H11 | 68 | 122 | Colh |

| HAT6 | C6H13 | 65 | 100 | Colh |

| HAT7 | C7H15 | 60 | 94 | Colh |

| HAT8 | C8H17 | 54 | 86 | Colh |

| HAT10 | C10H21 | 63 | 81 | Colh |

| HAT12 | C12H25 | 68 | 80 | Colh |

Data compiled from various sources. Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Experimental Protocols

The characterization of triphenylene-based discotic liquid crystals involves a suite of analytical techniques to determine their chemical structure, phase behavior, and physical properties.

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique used to identify liquid crystalline phases and observe their characteristic textures. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in colorful textures that are unique to each liquid crystal phase.[9][10][11]

Procedure:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is heated to its isotropic liquid phase (a completely dark field of view between crossed polarizers).

-

The sample is then slowly cooled, and the formation of different liquid crystalline phases is observed through the microscope.

-

The characteristic textures (e.g., fan-like or mosaic for columnar phases) are recorded at different temperatures.

Differential Scanning Calorimetry (DSC)

Principle: DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[12][13][14][15] It measures the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions appear as peaks or changes in the baseline of the DSC thermogram.

Procedure:

-

A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min).

-

The heat flow is recorded as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) indicate phase transitions.

X-Ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the structural organization of liquid crystalline phases.[4][16][17][18][19] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the lattice parameters of the columnar array and the stacking distance of the molecules within the columns.

Procedure:

-

The sample is loaded into a capillary tube or placed on a temperature-controlled stage.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

The resulting diffraction pattern for a columnar phase typically shows sharp reflections at low angles, corresponding to the long-range order of the columns, and a diffuse halo at a wide angle, corresponding to the liquid-like arrangement of the molten side chains.

-

The positions of the diffraction peaks are used to calculate the lattice parameters.

Time-of-Flight (TOF) for Charge Carrier Mobility

Principle: The TOF technique is used to measure the charge carrier mobility in organic semiconductors.[20][21][22][23][24] A thin film of the material is sandwiched between two electrodes. A short pulse of light generates charge carriers near one electrode, which then drift across the film under an applied electric field. The time it takes for the carriers to reach the opposite electrode (the transit time) is measured, and from this, the mobility can be calculated.

Procedure:

-

A thin film of the triphenylene derivative is prepared between two electrodes (e.g., by spin-coating or vacuum deposition).

-

A voltage is applied across the electrodes.

-

A short laser pulse illuminates the sample through a semi-transparent electrode, creating a sheet of charge carriers.

-

The photocurrent generated by the drifting charge carriers is measured as a function of time using an oscilloscope.

-

The transit time is determined from the photocurrent transient, and the mobility is calculated using the sample thickness and the applied electric field.

Structure-Property Relationships

The properties of triphenylene-based discotic liquid crystals can be tuned by modifying their molecular structure. The key components that influence their self-assembly and functional properties are the aromatic core, the nature of the linkage to the side chains, and the length and chemical nature of the side chains themselves.

Applications and Relevance to Drug Development

While the primary applications of triphenylene-based discotic liquid crystals have been in organic electronics, their unique properties suggest potential for use in the pharmaceutical and biomedical fields.

Potential in Drug Delivery

The self-assembled columnar structures of discotic liquid crystals can form nanostructured materials with well-defined channels and domains. This ordered architecture could be exploited for the controlled release of therapeutic agents.[25][26][27] The ability to tune the size and nature of these domains by modifying the molecular structure offers a pathway to designing delivery systems with specific release kinetics. The amphiphilic nature of some triphenylene derivatives, with a hydrophobic core and potentially hydrophilic side chains, could facilitate the encapsulation of both hydrophobic and hydrophilic drugs.

Biosensing Applications